molecular formula C7H5LiO5 B099283 Lithium gallate CAS No. 17103-66-1

Lithium gallate

Cat. No.: B099283
CAS No.: 17103-66-1
M. Wt: 176.1 g/mol
InChI Key: MNKMDLVKGZBOEW-UHFFFAOYSA-M
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Description

Lithium Gallate (LiGaO2) is a wide-band-gap semiconductor and crystalline material of significant interest in advanced research and development. It features an orthorhombic crystal structure (space group Pna2₁) with lattice constants of a = 5.402-5.406 Å, b = 6.372-6.379 Å, and c = 5.007-5.012 Å . This structure, combined with a high melting point of approximately 1600 °C and a Mohs hardness of 7.5, provides excellent thermal and mechanical stability for demanding experimental conditions . Its primary research application is as an epitaxial substrate for growing high-quality III-V nitride thin films, particularly gallium nitride (GaN). This compound is the most closely lattice-matched substrate for GaN heteroepitaxy, with a remarkably low lattice mismatch of less than 0.2% . This compatibility is crucial for reducing defects and improving the performance of devices like blue and violet laser diodes, ultraviolet light-emitting diodes (LEDs), and solid-state white light sources . Large, high-purity single crystals are typically grown using the Czochralski method, enabling the production of wafers with diameters up to 2 inches . Beyond optoelectronics, this compound is gaining traction in energy storage research. Recent studies demonstrate that a robust surface layer of LiGaO2 on gallium-doped lithium nickel oxide (LiNiO2) cathodes significantly improves capacity retention and reduces particle fracturing, enabling extended cycling stability in cobalt-free lithium-ion batteries . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

lithium;3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.Li/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKMDLVKGZBOEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C=C(C(=C1O)O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168996
Record name Lithium gallate
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Molecular Weight

176.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17103-66-1
Record name Lithium gallate
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Record name Lithium gallate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium gallate
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Preparation Methods

Conventional High-Temperature Solid-State Reactions

The most widely adopted method involves calcining stoichiometric mixtures of lithium carbonate (Li₂CO₃) and gallium oxide (Ga₂O₃) at elevated temperatures. A representative protocol from Lenyk et al. (2019) involves:

  • Precursor Mixing : Li₂CO₃ and Ga₂O₃ in a 1:1 molar ratio, homogenized via ball milling for 6–12 hours.

  • Calcination : Heated in alumina crucibles at 300°C (8 hours), 500°C (8 hours), and 650°C (8 hours) under ambient atmosphere to ensure intermediate phase formation.

  • Sintering : Pelletized powders are sintered at 800°C for 3–24 hours to achieve densification.

Table 1: Impact of Sintering Duration on LiGaO₂ Properties (Source: Ramana et al., 2020)

Sintering Time (h)Crystallite Size (nm)Grain Size (µm)Unit Cell Volume (ų)
345 ± 20.8 ± 0.1235.7 ± 0.3
642 ± 31.2 ± 0.2234.9 ± 0.4
1238 ± 11.5 ± 0.3234.2 ± 0.2
2435 ± 21.8 ± 0.2233.6 ± 0.5

Longer sintering reduces crystallite size due to grain boundary diffusion, while grain growth follows Ostwald ripening mechanisms. Unit cell contraction correlates with Li loss at high temperatures, necessitating atmosphere control.

Solution-Based Co-Precipitation

Aqueous Co-Precipitation with Molybdate

For phosphor applications, Khandy et al. (2019) developed a low-temperature route:

  • Precursor Solution : Dissolve Zn(NO₃)₂·6H₂O, Eu(NO₃)₃·6H₂O, and LiNO₃ in deionized water.

  • Precipitation : Add Na₂MoO₄·2H₂O to form a white precipitate, stirred at 120°C for 4 hours.

  • Washing and Drying : Centrifuge with water, methanol, and acetone; dry at 60°C for 2 hours.

This method achieves homogeneous Li incorporation (up to 10 at%) but requires precise pH control to avoid Ga(OH)₃ formation.

Advanced Epitaxial Growth Techniques

Pulsed-Laser Deposition (PLD)

Thin-film LiGaO₂ for semiconductor substrates is fabricated via PLD:

  • Target Preparation : Sinter LiGaO₂ pellets at 800°C for 12 hours.

  • Deposition Parameters : Substrate temperatures of 500–700°C, laser energy density of 2–3 J/cm², and oxygen partial pressure of 10⁻⁴ Torr.

Table 2: PLD Film Properties vs. Substrate Temperature (Source: Ramana et al., 2020)

Substrate Temperature (°C)Thickness (nm)Refractive Index (632 nm)Extinction Coefficient
25220 ± 101.85 ± 0.020.12 ± 0.01
500180 ± 82.02 ± 0.030.08 ± 0.005
700150 ± 52.15 ± 0.040.05 ± 0.003

Higher temperatures enhance crystallinity and optical density but reduce film thickness due to increased adatom mobility.

Challenges and Optimization Strategies

Lithium Volatilization Mitigation

Li loss above 700°C degrades stoichiometry, increasing oxygen vacancies and Ga³⁺ antisite defects. Solutions include:

  • Atmosphere Control : Sintering under O₂-rich or reducing (H₂/N₂) atmospheres suppresses Li evaporation.

  • Rapid Quenching : Post-synthesis quenching preserves high-temperature phases, minimizing Li redistribution.

Dopant Integration for Enhanced Functionality

Co-doping with Zn²⁺ or Eu³⁺ modifies luminescence and conductivity:

  • Zn²⁺ Substitution : Replacing Ga³⁺ with Zn²⁺ (e.g., Li(Zn₀.₆Ga₀.₄)O₂) shifts cathodoluminescence peaks to 440 nm.

  • Eu³⁺ Doping : 2 at% Eu³⁺ in LiGaO₂ yields red emission (612 nm) under UV excitation, suitable for LED phosphors .

Scientific Research Applications

Semiconductor Applications

Lithium Gallate as a Semiconductor:
this compound is recognized as an ultrawide-band-gap semiconductor with a bandgap ranging from 5.3 to 5.7 eV. This property makes it suitable for ultraviolet optical applications, including laser diodes and photodetectors. Research indicates that alloying this compound with zinc oxide can enhance the fabrication of devices operating in the ultraviolet spectrum .

Key Findings:

  • Electron Paramagnetic Resonance (EPR) Studies: Investigations into native defects such as lithium and gallium vacancies have been conducted using EPR techniques, revealing insights into the thermal stability of these defects at room temperature .
  • Optical Properties: The optical absorption characteristics of this compound suggest its potential use in high-energy applications, including UV lasers and radiation detectors .

Energy Storage Systems

This compound in Battery Technology:
Recent studies have shown that this compound can significantly improve the performance of lithium nickel oxide batteries. By forming a robust lithium gallium oxide surface layer, the structural integrity of the battery materials is enhanced, leading to improved capacity retention during cycling .

Performance Metrics:

  • Capacity Retention: this compound-doped lithium nickel oxide demonstrated nearly 100% capacity retention after 50 charge-discharge cycles compared to lower retention rates in undoped samples .
  • Cycling Stability: The presence of this compound helps mitigate particle pulverization during extended cycling, which is crucial for maintaining battery performance over time .

Phosphor Materials

This compound as a Phosphor Host:
this compound (LiGa5O8) has emerged as a promising host material for near-infrared phosphors due to its stability and optical properties. Its ability to efficiently host rare-earth ions makes it suitable for various optoelectronic applications .

Research Insights:

  • Optical Characterization: Studies using polarized Raman scattering have identified distinct spectral features that indicate the potential for tailored optical properties in phosphor applications .
  • Energy Transfer Mechanisms: Research highlights sharp-to-broad band energy transfer mechanisms within this compound, enhancing its utility in phosphor applications .

Comprehensive Data Table

Application AreaKey PropertiesPerformance MetricsReferences
SemiconductorUltrawide bandgap (5.3–5.7 eV)Suitable for UV lasers and detectors ,
Energy StorageSurface layer improves structural integrity~100% capacity retention after 50 cycles
Phosphor MaterialStability and optical efficiencyEnhanced energy transfer mechanisms ,

Case Study 1: Semiconductor Device Fabrication

A study on this compound's application in semiconductor devices demonstrated that the incorporation of shallow donors and acceptors could facilitate the development of efficient UV lasers and photodetectors. The research utilized EPR to characterize defects, providing a foundation for optimizing doping strategies for enhanced device performance .

Case Study 2: Lithium Nickel Oxide Battery Enhancement

In another significant study, this compound was used to coat lithium nickel oxide particles. This modification resulted in a substantial increase in cycling stability and capacity retention, showcasing the material's potential to enhance battery life and performance significantly .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Optical Properties of Lithium Gallate and Analogues

Property LiGaO₂ LiAlO₂ LiInO₂
Crystal Structure Orthorhombic Tetragonal Layered
Bandgap (eV) 4.8 5.1 3.9
Thermal Stability (°C) 1000 950 800
PL Emission Range (nm) 390–750 650–680 N/A

Q & A

Q. What are the primary synthesis methods for lithium gallate (LiGaO₂) in laboratory settings, and how do they influence material properties?

this compound is synthesized via solid-state reactions or epitaxial growth. Solid-state methods involve calcining stoichiometric mixtures of Li₂O and Ga₂O₃ at high temperatures (≥1000°C), with firing conditions affecting Li/Ga ratios and crystallinity . Epitaxial growth, such as metal-organic chemical vapor deposition (MOCVD), enables thin-film fabrication for semiconductor substrates, critical for GaN-based heterostructures . Key parameters include precursor purity, temperature gradients, and post-synthesis annealing to mitigate Li deficiency .

Q. Which characterization techniques are essential for analyzing this compound’s structural and optical properties?

  • Photoluminescence (PL) and Cathodoluminescence (CL): Measure emission spectra under UV (e.g., 254 nm) or electron beam excitation. PL peaks shift from 420 nm (Li-rich) to 390 nm (Li-deficient) as Li/Ga decreases, correlating with defect states .
  • X-ray Diffraction (XRD): Identifies phase purity and lattice parameters. Li deficiency in high-temperature-sintered samples is inferred from peak broadening .
  • Energy-Dispersive X-ray Spectroscopy (EDS): Quantifies elemental ratios to verify stoichiometry .

Q. Why is this compound used as a substrate for GaN-based semiconductors, and what are its advantages?

this compound’s lattice match with GaN (≈1.9% mismatch) minimizes strain in epitaxial layers, enhancing crystal quality in heterostructure field-effect transistors (HFETs). Its thermal stability and insulating properties also prevent current leakage in high-frequency devices .

Advanced Research Questions

Q. How can researchers resolve contradictions in luminescence data from this compound synthesized under varying Li/Ga ratios?

Contradictions arise from uncontrolled synthesis parameters (e.g., firing temperature, atmospheric conditions). To address this:

  • Standardize Synthesis: Use controlled-atmosphere furnaces to limit Li volatilization.
  • Post-Synthesis Analysis: Combine XRD with Rietveld refinement to quantify Li deficiency and correlate with PL/CL emission shifts .
  • Computational Modeling: Density functional theory (DFT) can predict defect states responsible for emission variability .

Q. What strategies optimize the Li/Ga ratio in lithium zinc gallate (Li-Zn-Ga-O) for enhanced cathodoluminescence (CL) intensity?

  • Compositional Tuning: Increasing ZnGa₂O₄ content (e.g., 0.6ZnGa₂O₄-0.4LiGaO₂) shifts CL emission to 440 nm and boosts intensity due to reduced non-radiative recombination .
  • Dopant Integration: Introduce rare-earth ions (e.g., Eu³⁺) to stabilize lattice sites and enhance radiative pathways.

Q. How does this compound perform as an electrolyte additive in lithium-ion cells, particularly under low-temperature conditions?

LiGa(OTf)₄ (lithium tetrakis(trifluoromethanesulfonato) gallate) exhibits high ionic conductivity (≈2.5 mS/cm at -20°C) in polymer electrolytes. Its triflate anions stabilize the solid-electrolyte interphase (SEI), improving cycle life in extreme temperatures. Testing involves impedance spectroscopy and galvanostatic cycling in coin cells .

Q. What experimental controls are critical when studying the impact of firing temperature on this compound’s defect chemistry?

  • Atmosphere Control: Use inert (Ar) or reducing (H₂/N₂) atmospheres to suppress Li loss.
  • Quenching vs. Slow Cooling: Quenching preserves high-temperature phases, while slow cooling promotes Li redistribution.
  • In Situ Characterization: High-temperature XRD tracks phase transitions in real time .

Data Contradiction Analysis

Q. Why do PL spectra of this compound fired at high temperatures resemble those of Li-deficient samples, despite nominal stoichiometry?

High-temperature synthesis (>1100°C) induces Li volatilization, creating oxygen vacancies and Ga³⁺ antisite defects. These defects act as recombination centers, blue-shifting PL peaks. EDS and thermogravimetric analysis (TGA) confirm mass loss due to Li evaporation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium gallate
Reactant of Route 2
Lithium gallate

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